Erlotinib

Catalog No.
S527382
CAS No.
183321-74-6
M.F
C22H23N3O4
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erlotinib

Erlotinib is a potent, reversible EGFR tyrosine kinase inhibitor, critical for reproducible oncology research. Using other TKIs can skew kinase selectivity and downstream signaling, compromising data.

  • High-purity (≥99%) for reliable HTS and in vivo models.
  • Gold-standard first-generation inhibitor for benchmarking anti-proliferative effects in EGFR-mutant NSCLC (Del E746-A750, L858R).
  • Essential negative control for T790M resistance studies; inability to inhibit T790M validates novel compounds.
  • Well-characterized selectivity profile for clear dissection of EGFR-dependent pathways.

CAS Number

183321-74-6

Product Name

Erlotinib

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)

InChI Key

AAKJLRGGTJKAMG-UHFFFAOYSA-N

solubility

Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2)
8.91e-03 g/L

Synonyms

11C erlotinib, 11C-erlotinib, 358,774, CP, 358774, CP, CP 358,774, CP 358774, CP-358,774, CP-358774, CP358,774, CP358774, erlotinib, erlotinib HCl, erlotinib hydrochloride, HCl, Erlotinib, Hydrochloride, Erlotinib, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, OSI 774, OSI-774, OSI774, Tarceva

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

The exact mass of the compound Erlotinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/ml occurs at a ph of approximately 2)in water, 14.02 mg/l at 25 °c (est)8.91e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

10 mg, 50 mg, 100 mg, 500 mg

Erlotinib is a potent, reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a foundational tool compound for in vitro and in vivo oncology research, particularly in non-small cell lung cancer (NSCLC) and pancreatic cancer models. The compound functions by blocking ATP binding to the intracellular kinase domain of both wild-type and mutant EGFR, which inhibits receptor autophosphorylation and downstream signaling pathways like Akt and ERK, thereby arresting the cell cycle and inducing apoptosis in EGFR-dependent cancer cells. Its primary utility is in studying cancers driven by activating EGFR mutations, such as exon 19 deletions and the L858R substitution.

Research Procurement Fit

EGFR-mutant NSCLC research context Reported inhibitory activity against exon 19 deletions and L858R mutations; tool compound for first-line EGFR-TKI studies.
CYP3A4/1A2 metabolism pathway Well-characterized pharmacokinetic profile with documented exposure variability across research models.
Compound-specific differentiation Quantitative performance distinctions vs. gefitinib, afatinib, and osimertinib guide target engagement interpretation.

While other EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and afatinib exist, they are not functionally interchangeable for research purposes. Erlotinib and gefitinib, both first-generation reversible inhibitors, show highly correlated but not identical IC50 values across cell lines, and exhibit different off-target profiles and adverse event frequencies in clinical settings, suggesting distinct biological interactions. Second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) inhibitors differ fundamentally in their mechanism (irreversible vs. reversible binding) and their potency against specific resistance mutations like T790M, which Erlotinib does not effectively inhibit. Substituting Erlotinib in an established protocol with a different TKI can alter kinase selectivity, impact on downstream signaling, and ultimate experimental outcome, compromising data comparability and reproducibility.

Substitution Risk

CNS exposure
CSF penetration may differ between erlotinib and gefitinib; research models requiring intracranial target engagement may not transfer directly.
Smoking status
CYP1A1/1A2 induction by smoking can significantly lower erlotinib exposure; dose-exposure relationships may not replicate across cohorts without metabolic control.
Resistance profile
T790M-acquired resistance models show markedly reduced response; osimertinib or third-generation inhibitors may be required for T790M-positive contexts.

DMSO Solubility and Handling

For laboratory use, Erlotinib free base offers excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions. Technical datasheets report solubility in DMSO at approximately 25 mg/mL, and up to 100 mg/mL has been cited. This high solubility is critical for minimizing solvent volume in cell culture experiments, thereby reducing potential solvent-induced artifacts and simplifying serial dilutions for dose-response studies. The hydrochloride salt form, while more water-soluble at low pH, is often less suitable for preparing concentrated organic stock solutions needed for in vitro assays.

Evidence DimensionSolubility in DMSO
Target Compound Data25-100 mg/mL
Comparator Or BaselineAqueous Buffers (sparingly soluble)
Quantified DifferenceSignificantly higher concentration achievable in DMSO vs. aqueous solutions, facilitating high-concentration stock preparation.
ConditionsStandard laboratory conditions for preparing stock solutions.

High DMSO solubility ensures researchers can prepare concentrated, stable stock solutions, which is fundamental for accurate, reproducible, and convenient in vitro experimental workflows.

CNS penetration vs. gefitinib
Head-to-head
CSF concentration: 28.7 ± 16.8 ng/mL (erlotinib) vs. 3.7 ± 1.9 ng/mL (gefitinib); penetration rate: 2.77% vs. 1.13%, both P < 0.001
Supports CNS metastasis research models requiring higher intracranial exposure context.
Data from EGFR-mutant NSCLC patients with brain metastases; translatability to preclinical models requires validation.

Selective EGFR Kinase Inhibition

In purified enzyme assays, Erlotinib demonstrates potent and highly specific inhibition of EGFR kinase activity with a reported IC50 value of 2 nM. This makes it a precise tool for interrogating EGFR-dependent signaling. Crucially, its selectivity for EGFR is over 1,000-fold greater than for other common tyrosine kinases such as c-Src and v-Abl, minimizing confounding off-target effects in cellular models. This high degree of selectivity ensures that observed biological effects can be more confidently attributed to the inhibition of the EGFR pathway, a critical factor for mechanistic studies.

Evidence DimensionEnzyme Inhibition (IC50 / Selectivity)
Target Compound DataIC50 = 2 nM for purified EGFR kinase
Comparator Or Baselinec-Src and v-Abl kinases (>1000-fold less sensitive)
Quantified Difference>1000x selectivity for EGFR over c-Src/v-Abl
ConditionsIn vitro purified enzyme kinase assay.

High potency and selectivity are paramount for generating clean, interpretable data, ensuring that experimental results are due to specific EGFR inhibition rather than unintended off-target activities.

Smoking PK modulation
Class-level
Trough concentration at 150 mg in smokers: 0.375 μg/mL; at 300 mg MTD: 1.22 μg/mL (3.25-fold increase to match non-smoker levels).
Smoking-induced metabolism may require dose adjustment; relevant for models with variable nicotine exposure.
Class-level inference based on phase I study; CYP1A1/1A2 induction context may not generalize to all preclinical systems.

Activity in TKI-Sensitive vs. Resistant EGFR Models

Erlotinib's utility is defined by its efficacy profile against specific EGFR mutations. It potently inhibits the growth of cell lines with activating mutations like EGFR exon 19 deletions (e.g., HCC827, PC9 cells). However, it is largely ineffective against cells harboring the common T790M resistance mutation (e.g., NCI-H1975 cells). For example, a brief 20-minute pulse of 10µM erlotinib can suppress the growth of sensitive HCC827 and PC9 cells as effectively as a 72-hour continuous exposure to 0.1µM, while having minimal effect on resistant H1975 cells. This differential activity makes Erlotinib the specific tool for studying TKI-sensitive disease or for use as a baseline comparator when developing inhibitors aimed at overcoming T790M-mediated resistance.

Evidence DimensionCell Growth Inhibition
Target Compound DataPotent growth suppression in EGFR exon 19 deletion cell lines (HCC827, PC9)
Comparator Or BaselineMinor effect on EGFR T790M mutant cell line (NCI-H1975)
Quantified DifferenceQualitatively effective in sensitive models vs. ineffective in resistant models.
ConditionsIn vitro cell culture models of non-small cell lung cancer.

This evidence directly guides procurement by defining the precise biological context where Erlotinib is the appropriate research tool, preventing its misapplication in experimental systems where it is known to be ineffective.

Rash-survival correlation
Reported
Rash severity associated with PFS (p=0.0042) and OS (p=0.017); metabolic ratio (erlotinib/O-desmethyl metabolite) linked to survival (PFS p=2.1×10⁻⁴, OS p=5.8×10⁻⁵).
Offers a pharmacodynamic endpoint for exposure-response modeling; may support dose optimization studies.
Multicenter study in NSCLC and pancreatic cancer; reproducibility in other cohorts requires confirmation.
Second-line squamous NSCLC
Cross-study
Meta-analysis found afatinib more effective than erlotinib in second-line advanced squamous cell carcinoma; no pooled HR reported but direction favors afatinib.
Erlotinib research fit prioritizes first-line EGFR-mutant models; squamous histology contexts may benefit from alternative inhibitors.
Evidence from systematic review of 8 RCTs; study-level heterogeneity may influence interpretation.
T790M resistance vs. osimertinib
Head-to-head
100-fold higher resistance to erlotinib in T790M-positive PC-9R cells; no tumor regression in orthotopic T790M mouse model, whereas osimertinib caused regression.
T790M-positive research models require osimertinib or third-generation inhibitors; erlotinib not suitable for acquired resistance contexts.
In vitro and orthotopic model data; resistance cutoff may vary with T790M allele frequency.

Baseline Efficacy in Sensitive NSCLC Models

For establishing benchmark anti-proliferative and pro-apoptotic effects in cancer cell lines or xenograft models known to harbor activating EGFR mutations (e.g., Del E746-A750, L858R). Erlotinib's well-characterized high potency and selectivity make it the standard for creating baseline data against which novel combination therapies can be compared.

Mechanistic Studies of Reversible EGFR Inhibition

To investigate the dynamics of EGFR-dependent signaling pathways (e.g., Akt, ERK) where a reversible inhibitor is required. Its ability to specifically inhibit EGFR allows for precise dissection of this pathway's role in cell fate decisions, providing a clear contrast to the effects of irreversible inhibitors like afatinib.

Control for TKI Resistance Breaker Development

As the gold-standard first-generation inhibitor in studies designed to induce or model acquired resistance. Its ineffectiveness against the T790M mutation makes it the essential negative control and benchmark comparator when screening or validating novel compounds designed to overcome this specific resistance mechanism.

High-Throughput Screening and Dose-Response

The high solubility of Erlotinib free base in DMSO facilitates its use in automated high-throughput screening (HTS) platforms. Researchers can confidently prepare concentrated master plates for generating precise dose-response curves across large panels of cell lines, a task complicated by compounds with poor solvent compatibility.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS metastasis research models
Reported CSF penetration profile
Intracranial target engagement in EGFR-mutant models
Smoker-derived xenograft / nicotine-exposed studies
CYP1A1/1A2-mediated metabolism pathway
Dose-exposure modeling under metabolic induction
PK/PD biomarker and dose optimization research
Metabolite ratio (erlotinib/O-desmethyl) and rash endpoint correlation
Non-invasive pharmacodynamic endpoint reproducibility
First-line EGFR-mutant NSCLC model studies
Sensitivity to classic mutations (exon 19 del, L858R)
T790M resistance monitoring and switching context

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.16885622 Da

Monoisotopic Mass

393.16885622 Da

Heavy Atom Count

29

LogP

2.7
log Kow = 2.69 (est)

Appearance

Powder

UNII

J4T82NDH7E

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (18.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (81.82%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (18.18%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (81.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Erlotinib is indicated for: - The treatment of metastatic non-small cell lung cancer (NSCLC) with tumors showing epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - In combination with first-line treatment for patients diagnosed with locally advanced, unresectable or metastatic pancreatic cancer. The safety and efficacy of erlotinib have not been established for patients with NSCLC whose tumors show other EGFR mutations. Additionally it is not recommended for use in combination with platinum-based chemotherapy.
FDA Label
Non-small cell lung cancer (NSCLC)Tarceva is also indicated for switch maintenance treatment in patients with locally advanced or metastatic non-small cell lung cancer with EGFR activating mutations and stable disease after first-line chemotherapy. Tarceva is also indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. In patients with tumours without EGFR activating mutations, Tarceva is indicated when other treatment options are not considered suitable. When prescribing Tarceva, factors associated with prolonged survival should be taken into account. No survival benefit or other clinically relevant effects of the treatment have been demonstrated in patients with Epidermal Growth Factor Receptor (EGFR)-IHC - negative tumours. Pancreatic cancer Tarceva in combination with gemcitabine is indicated for the treatment of patients with metastatic pancreatic cancer . When prescribing Tarceva, factors associated with prolonged survival should be taken into account.
Erlotinib is a first-generation receptor tyrosine kinase inhibitor (TKI) approved by the US Food and Drug Administration (FDA) for the treatment of certain types of non-small cell lung cancer (NSCLC) and advanced pancreatic cancer.

Livertox Summary

Erlotinib is a tyrosine kinase receptor inhibitor that is used in the therapy of advanced or metastatic pancreatic or non-small cell lung cancer. Erlotinib therapy is associated with transient elevations in serum aminotransferase levels during therapy and rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

Therapeutic Uses

Erlotinib hydrochloride monotherapy is indicated for the maintenance treatment of patients with locally advanced or metastatic non-small cell lung cancer whose disease has not progressed after four cycles of platinum-based first-line chemotherapy. /Included in US product label/
Erlotinib hydrochloride monotherapy is indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. /Included in US product label/
Erlotinib hydrochloride in combination with gemcitabine is indicated for the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. /Included in US product label/

Pharmacology

Erlotinib is a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE03
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE03 - Erlotinib

Mechanism of Action

The mechanism of clinical antitumor action of erlotinib is not fully characterized. Erlotinib inhibits the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). Specificity of inhibition with regard to other tyrosine kinase receptors has not been fully characterized. EGFR is expressed on the cell surface of normal cells and cancer cells.
Although the exact mechanism of antineoplastic activity of erlotinib has not been fully elucidated, erlotinib appears to inhibit the intracellular phosphorylation of tyrosine kinase associated with EGFR, which is expressed on the surface of normal and cancer cells. Specificity with regard to other tyrosine kinase receptors has not been fully characterized.
Erlotinib is a potent inhibitor of epidermal growth factor receptor tyrosine kinase and has been demonstrated to treat advanced or metastatic non-small cell lung cancer to prolong survival after failure of first-line or second-line chemotherapy. However, little is known about its effects on immune system. In the present study, /investigators/ aimed to investigate the immunosuppressive activity of erlotinib on T lymphocytes both in vitro and in vivo, and further explore its potential molecular mechanism. Erlotinib exerted a significant inhibition on the T cell proliferation and activation induced by concanavalin A, anti-CD3 plus anti-CD28, staphylococcal enterotoxin B or phorbol myristate acetate respectively in a concentration-dependent manner and it also inhibited the secretion of the proinflammatory cytokines such as IL-2 and IFN-gamma of activated T cells. Further study showed that erlotinib caused G0/G1 arrest and suppressed the phosphorylations of c-Raf, ERK and Akt in activated T cells. Moreover, erlotinib significantly ameliorated picryl chloride-induced ear contact dermatitis in a dose-dependent manner in vivo. In summary, these findings suggest that erlotinib may cause the impairment of T-cell-mediated immune response both in vitro and in vivo through inhibiting T cell proliferation and activation, which is closely associated with its potent down-regulation of the c-Raf/ERK cascade and Akt signaling pathway.

Vapor Pressure

7.06X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

183321-74-6

Absorption Distribution and Excretion

Erlotinib is about 60% absorbed after oral administration and its bioavailability is substantially increased by food to almost 100%. Peak plasma levels occur 4 hours after dosing. The solubility of erlotinib is pH dependent. Solubility decreases pH increases. Smoking also decrease the exposure of erlotinib.
Following a 100 mg oral dose, 91% of the dose was recovered in which 83% was in feces (1% of the dose as unchanged parent compound) and 8% in urine (0.3% of the dose as unchanged parent compound).
Apparent volume of distribution = 232 L
Smokers have a 24% higher rate of erlotinib clearance.
Erlotinib is about 60% absorbed after oral administration and its bioavailability is substantially increased by food to almost 100%. Peak plasma levels occur 4 hours after dosing. The solubility of erlotinib is pH dependent. Erlotinib solubility decreases as pH increases.
Following absorption, erlotinib is approximately 93% protein bound to plasma albumin and alpha-1 acid glycoprotein. Erlotinib has an apparent volume of distribution of 232 liters.
Time to reach steady state plasma concentration /is/ 7 - 8 days. No significant relationships of clearance to covariates of patient age, body weight or gender were observed. Smokers had a 24% higher rate of erlotinib clearance.
Following a 100 mg oral dose, 91% of the dose was recovered: 83% in feces (1% of the dose as intact parent) and 8% in urine (0.3% of the dose as intact parent).
For more Absorption, Distribution and Excretion (Complete) data for Erlotinib (10 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism occurs in the liver. In vitro assays of cytochrome P450 metabolism showed that erlotinib is metabolized primarily by CYP3A4 and to a lesser extent by CYP1A2, and the extrahepatic isoform CYP1A1.
Metabolism and excretion of erlotinib, an orally active inhibitor of epidermal growth factor receptor tyrosine kinase, were studied in healthy male volunteers after a single oral dose of (14)C-erlotinib hydrochloride (100-mg free base equivalent, approximately 91 microCi/subject)... In plasma, unchanged erlotinib represented the major circulating component, with the pharmacologically active metabolite M14 accounting for approximately 5% of the total circulating radioactivity. Three major biotransformation pathways of erlotinib are O-demethylation of the side chains followed by oxidation to a carboxylic acid, M11 (29.4% of dose); oxidation of the acetylene moiety to a carboxylic acid, M6 (21.0%); and hydroxylation of the aromatic ring to M16 (9.6%). In addition, O-demethylation of M6 to M2, O-demethylation of the side chains to M13 and M14, and conjugation of the oxidative metabolites with glucuronic acid (M3, M8, and M18) and sulfuric acid (M9) play a minor role in the metabolism of erlotinib. The identified metabolites accounted for >90% of the total radioactivity recovered in urine and feces. The metabolites observed in humans were similar to those found in the toxicity species, rats and dogs.
Erlotinib has known human metabolites that include Erlotinib M14.

Associated Chemicals

Erlotinib hydrochloride; 193319-69-9

Wikipedia

Erlotinib

Drug Warnings

The manufacturer states that there are no known contraindications to the use of erlotinib.
Serious, sometimes fatal, interstitial lung disease-like events have occurred in patients receiving erlotinib. Interstitial lung disease-like events have been reported in approximately 0.7% of about 4900 patients receiving erlotinib in controlled and uncontrolled studies. In the principal efficacy study for non-small cell lung cancer, the reported incidence of interstitial lung disease-like events (0.8%) was similar among patients receiving erlotinib and those receiving placebo. In the principal efficacy study for pancreatic cancer, interstitial lung disease-like events occurred in 2.5% of patients receiving erlotinib and gemcitabine versus 0.4% of those receiving placebo and gemcitabine. Onset of manifestations occurred from 5 days to more than 9 months (median: 39 days) after initiating erlotinib therapy. Reported diagnoses in patients suspected of having interstitial lung disease-like events included pneumonitis, radiation pneumonitis, hypersensitivity pneumonitis, interstitial pneumonia, interstitial lung disease, obliterative bronchiolitis, pulmonary fibrosis, acute respiratory distress syndrome, and lung infiltration. Among patients receiving erlotinib for non-small cell lung cancer, most of these cases were associated with confounding or contributing factors, including concomitant or prior chemotherapy, prior radiotherapy, preexisting parenchymal lung disease, metastatic lung disease, or pulmonary infections.
Interruption or discontinuance of erlotinib therapy may be required in patients experiencing pulmonary toxicity.
Hepatorenal syndrome or acute renal failure, sometimes fatal, and renal insufficiency, with or without hypokalemia, have been reported in patients receiving erlotinib. Factors contributing to these adverse renal effects included baseline hepatic impairment; severe dehydration caused by diarrhea, vomiting, and/or anorexia; and concurrent chemotherapy. If dehydration occurs, erlotinib therapy should be interrupted and rehydration measures should be initiated. Periodic monitoring of renal function and serum electrolytes is recommended in patients at risk of dehydration.
For more Drug Warnings (Complete) data for Erlotinib (27 total), please visit the HSDB record page.

Biological Half Life

Median half-life of 36.2 hours.
A population pharmacokinetic analysis in 591 patients receiving the single-agent erlotinib hydrochloride 2nd/3rd line regimen showed a median half-life of 36.2 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)

Methods of Manufacturing

Preparation: R.C. Schnur, L.D. Arnold, WO 9630347; eidem, US 5747498 (1996, 1998 both to Pfizer)

Clinical Laboratory Methods

HPLC determination in plasma

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 - 30 °C (59 - 86 °F).

Interactions

Because cigarette smoking reduces systemic exposure to erlotinib, patients should be advised to stop smoking. If patients continue to smoke, an increase in erlotinib dosage may be considered; upon smoking cessation, dosage of erlotinib should be reduced immediately to the starting dose level.
Drugs that increase the pH of the upper GI tract decrease the solubility of erlotinib and reduce its bioavailability.1 Concomitant administration of omeprazole, a proton pump inhibitor, decreased the area under the concentration-time curve for erlotinib by 46% and decreased the maximum concentration of erlotinib by 61%. Increasing the dose level of erlotinib is not likely to compensate for the loss of exposure, and separation of doses may not eliminate the interaction because proton pump inhibitors have an extended effect on the pH of the upper GI tract. If possible, the concomitant use of erlotinib and proton pump inhibitors should be avoided.
The use of antacids may be considered as an alternative to histamine 2 receptor blockers or proton pump inhibitors in patients receiving erlotinib. However, the effect of antacids on the disposition of erlotinib has not been studied. If use of an antacid is necessary, the antacid dose and the erlotinib dose should be separated by several hours.
Potential pharmacologic interaction (increased international normalized ratio [INR] and infrequent reports of bleeding, including GI and non-GI bleeding). Monitor prothrombin time (PT) or INR regularly in patients receiving erlotinib concomitantly with warfarin or other coumarin-derivative anticoagulants.
For more Interactions (Complete) data for Erlotinib (7 total), please visit the HSDB record page.

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